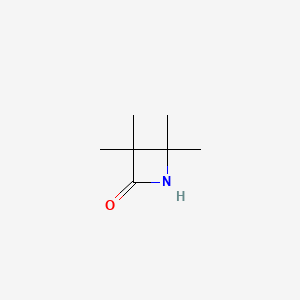
3,3,4,4-Tetramethylazetidin-2-one
Cat. No. B3377657
M. Wt: 127.18 g/mol
InChI Key: GSSQLMMZAQIQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422240B2
Procedure details


To a solution of 2,3-dimethyl-2-butene (5.76 g) in toluene (46.0 mL), chlorosulfonyl isocyanate (5.91 mL) was added at 0° C. After being stirred at that temperature for 10 minutes, the mixture was brought to room temperature. After being stirred for 45 minutes, the mixture was diluted with added toluene (69.0 mL). To a mixture of a solution of 25% sodium hydroxide in water (49.1 mL) and benzyltriethylammonium chloride (99.0 mg), the reaction mixture was added over a period of one hour. The resulting mixture was added dropwise to a solution of 25% sodium hydroxide in water and the mixture was stirred at 50° C. for an hour. After being cooled to room temperature, the mixture was extracted with toluene twice. The combined organic layers were washed with saturated brine and dried over added anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was recrystallized with toluene to give 3,3,4,4-tetramethylazetidine-2-one as a colorless solid (5.52 g).









Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[C:4]([CH3:6])[CH3:5])[CH3:3].[OH-].[Na+].ClS([N:13]=[C:14]=[O:15])(=O)=O>C1(C)C=CC=CC=1.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:1][C:2]1([CH3:3])[C:4]([CH3:6])([CH3:5])[NH:13][C:14]1=[O:15] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.76 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C(C)C
|
|
Name
|
|
|
Quantity
|
5.91 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
|
Name
|
|
|
Quantity
|
46 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
49.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
99 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
69 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred at that temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After being stirred for 45 minutes
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was added over a period of one hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 50° C. for an hour
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with toluene twice
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
over added anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desiccant was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was recrystallized with toluene
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(NC1(C)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.52 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
